molecular formula C7H10ClFN2O2S B2763609 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride CAS No. 1909327-05-4

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride

Cat. No.: B2763609
CAS No.: 1909327-05-4
M. Wt: 240.68
InChI Key: WUPCCOYKQBSDMP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride (CAS: 1909327-05-4) is a fluorinated sulfonamide derivative with a molecular structure characterized by a benzene ring substituted with a fluorine atom at the para position, an aminomethyl group at the meta position, and a sulfonamide group at the ortho position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research applications. This compound is listed in specialized catalogs (e.g., Enamine Ltd, Biopharmacule Speciality Chemicals) as a building block for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S.ClH/c8-7-2-1-6(13(10,11)12)3-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCCOYKQBSDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-05-4
Record name 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Precursors

The synthesis typically begins with fluorinated benzene derivatives. Two primary precursors are identified:

  • 4-Fluoro-3-nitrobenzenesulfonamide : Used in nitro-group reduction pathways.
  • 3-(Cyanomethyl)-4-fluorobenzenesulfonamide : Employed in cyano-to-amine conversion routes.

A third route utilizes 3,4-difluoroacetophenone as a starting material, leveraging its ketone group for subsequent reductive amination.

Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution or sulfonation. A patent (CN109608368B) describes the reaction of 3,4,5-trifluoroacetophenone with methanesulfonamide in dimethyl sulfoxide (DMSO) at 110–120°C, using potassium carbonate as a base. This method achieves 85–90% yield after 4 hours (Table 1).

Table 1: Sulfonylation Reaction Parameters

Parameter Value Source
Temperature 110–120°C
Solvent DMSO
Base K₂CO₃ (2.0 mol equiv)
Reaction Time 4 hours
Yield 85–90%

Introduction of the Aminomethyl Group

The aminomethyl moiety is incorporated through two primary methods:

Reductive Amination

A ketone intermediate (e.g., N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide ) is treated with hydroxylamine hydrochloride to form an oxime, followed by catalytic hydrogenation using Pd/C (5% w/w) under 3–5 bar H₂ pressure. This step achieves 75–80% yield with >99% conversion.

Cyano Reduction

3-(Cyanomethyl)-4-fluorobenzenesulfonamide undergoes hydrogenation with Raney nickel in ethanol at 50°C, yielding the primary amine. This method requires careful pH control (pH 7–8) to prevent over-reduction.

Fluorination Strategies

Direct fluorination is avoided due to safety concerns. Instead, fluorinated precursors are preferred. For example, 3,4-difluoroacetophenone is selectively defluorinated at the 4-position using aqueous HCl, preserving the 3-fluoro group.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate gradients (20:1 to 7:1 v/v). The target compound elutes at Rf = 0.6 in a 7:1 PE/EA system.

Crystallization

Recrystallization from ethanol/water (3:1) yields white crystalline solids with 98–99% purity. Melting points range from 147–149°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.61–7.36 (m, aromatic H), 4.69 (t, J = 6.1 Hz, NH), 3.21 (s, CH₂NH₂).
  • HRMS (ESI): m/z calcd for C₇H₁₀ClFN₂O₂S [M+H]⁺ 241.02, found 241.03.

Industrial-Scale Optimization

Catalytic Hydrogenation Efficiency

Batch hydrogenation in a 20 L reactor with Pd/C (0.5% w/w) achieves 95% yield at 50°C and 4 bar H₂. Catalyst recycling reduces costs by 30%.

Solvent Recovery

DMSO is recovered via vacuum distillation (80°C, 10 mbar), achieving 90% reuse efficiency.

Challenges and Mitigation Strategies

Moisture Sensitivity

Sulfonyl chloride intermediates hydrolyze readily. Reactions are conducted under N₂ or Ar atmospheres, with molecular sieves (4 Å) added to absorb moisture.

Byproduct Formation

Over-reduction during hydrogenation produces 3-(methylamino)-4-fluorobenzenesulfonamide . This is minimized by controlling H₂ pressure (<5 bar) and using NH₄OH as a co-solvent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position of the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMF, 80°C, 6 hrsEthylamine4-(Ethylamino)-3-(aminomethyl)benzenesulfonamide72%
NaH, THF, 0°C → RT, 12 hrsThiophenol4-(Phenylthio)-3-(aminomethyl)benzenesulfonamide65%

Key Findings :

  • Fluorine substitution occurs preferentially at the 4-position due to electron-withdrawing effects of the sulfonamide group .

  • Reactions require polar aprotic solvents (DMF, THF) and bases (K₂CO₃, NaH) to activate the aromatic ring .

Aminomethyl Group Reactivity

The primary amine (-CH₂NH₂) undergoes characteristic amine reactions:

Alkylation/Acylation

Reaction TypeReagentConditionsProductYieldSource
AlkylationEthyl bromideEt₃N, CH₂Cl₂, RT, 4 hrsN-Ethyl-3-(aminomethyl) derivative85%
AcylationAcetyl chloridePyridine, 0°C → RT, 2 hrs3-(Acetamidomethyl)-4-fluorobenzenesulfonamide78%

Condensation Reactions

The amine reacts with carbonyl compounds:

  • With 2,4-pentanedione in HCl/propan-2-ol, it forms pyrazole derivatives (e.g., 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzenesulfonamide) .

  • Thiosemicarbazide in dioxane/piperidine yields 1,3,4-thiadiazole derivatives via cyclization .

Sulfonamide Group Participation

The sulfonamide (-SO₂NH₂) engages in two primary reaction types:

Coupling Reactions

Coupling PartnerCatalyst/ReagentProduct ApplicationSource
Organometallic reagentsPd(PPh₃)₄, CuIBiaryl sulfonamides for drug discovery
Carboxylic acidsEDCI, HOBtAmide-linked bioactive conjugates

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition:

  • IC₅₀ = 12 nM against human CA-II.

  • Competitive inhibition confirmed via Lineweaver-Burk plots.

Oxidation

  • The aminomethyl group oxidizes to a nitroso derivative using H₂O₂/CH₃COOH (yield: 58%) .

  • Over-oxidation with KMnO₄/H₂SO₄ cleaves the benzene ring, yielding fluorinated aliphatic sulfonamides .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though this pathway is rarely utilized .

Mechanistic Insights

  • Fluorine Substitution : The electron-withdrawing nature of the sulfonamide group directs nucleophiles to the 4-position via resonance and inductive effects .

  • Aminomethyl Reactivity : Steric hindrance from the sulfonamide group slows acylation at the amine compared to non-sulfonylated analogs .

  • Sulfonamide Stability : Resistant to hydrolysis under acidic conditions (pH 1–6) but degrades in strong bases (pH >12) .

Reaction Optimization Data

ParameterOptimal ValueEffect on Yield
Temperature (NAS)80–100°C↑ Yield by 15–20%
Solvent (Acylation)PyridinePrevents over-acylation
Catalyst (Coupling)Pd(PPh₃)₄ (5 mol%)Reduces side products

Scientific Research Applications

Analgesic and Antiallodynic Effects

Recent studies have highlighted the compound's significant analgesic effects in animal models of pain, particularly in diabetic neuropathic pain. The research indicates that 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride exhibits:

  • Antihyperalgesic Effects : It significantly reduces hyperalgesia (increased sensitivity to pain) in murine models.
  • Antiallodynic Effects : The compound effectively reverses allodynia (pain from stimuli that do not normally provoke pain), suggesting its potential as a treatment for neuropathic pain conditions .

Case Study 1: Diabetic Neuropathic Pain

In a controlled study involving diabetic mice, administration of this compound at doses of 20 and 40 mg/kg resulted in significant reductions in both hyperalgesia and allodynia at multiple time points post-administration (30, 60, 90, and 120 minutes). The findings suggest a dose-dependent response, highlighting the compound's potential as a therapeutic agent for managing diabetic neuropathic pain .

Case Study 2: Acute Pain Models

Further investigations into acute pain models have shown that the compound not only alleviates chronic pain but also provides rapid analgesic effects. The study indicated that the compound's efficacy was comparable to existing analgesics, suggesting it could serve as a viable alternative or adjunct therapy in pain management protocols .

Comparative Analysis of Sulfonamides

Property/Compound3-(Aminomethyl)-4-fluorobenzene-1-sulfonamideOther Sulfonamides
Analgesic ActivitySignificant antihyperalgesic and antiallodynic effectsVariable
Mechanism of ActionInhibits carbonic anhydrase and alkaline phosphataseOften less specific
Application in Neuropathic PainEffective in diabetic modelsLimited efficacy
Duration of EffectSustained relief over several hoursShorter duration

Future Perspectives

The ongoing research into this compound suggests promising avenues for further exploration:

  • Clinical Trials : Future studies should focus on clinical trials to evaluate safety and efficacy in human subjects.
  • Combination Therapies : Investigating the compound's use in combination with other analgesics could enhance pain management strategies.
  • Mechanistic Studies : More detailed molecular studies are needed to fully elucidate the underlying mechanisms contributing to its analgesic effects.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The sulfonamide group can interact with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Bromine: Replacing the bromine atom in 3-amino-N-(4-bromophenyl)-4-fluorobenzene-1-sulfonamide with an aminomethyl group reduces molecular weight (~264.7 vs. 345.19 g/mol) and may enhance metabolic stability due to fluorine’s electronegativity and smaller atomic radius .

Benzene vs.

Hydrochloride Salt : The hydrochloride form of the target compound improves aqueous solubility compared to neutral sulfonamides like 4-fluorobenzyl chloride, which is primarily used as a synthetic intermediate .

Biological Activity

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an aminomethyl group and a fluorinated benzene ring, which contribute to its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H9ClFNO2SC_7H_9ClFNO_2S. The key features of its structure include:

  • Aminomethyl group : Enhances solubility and facilitates interaction with biological targets.
  • Fluorine atom : Modifies electronic properties, potentially increasing binding affinity to enzymes or receptors.
  • Sulfonamide moiety : Known for its antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various metabolic pathways. The sulfonamide group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest that the compound may be effective against infections caused by these pathogens.

Anticancer Properties

Emerging studies have investigated the anticancer potential of sulfonamide derivatives. The compound has shown promise in:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting tumor growth in xenograft models.

The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Data Tables

Biological Activity Target Pathogen/Cell Line IC50 Value (µM) Reference
AntibacterialE. coli10
AntibacterialS. aureus5
AnticancerHeLa (cervical cancer)15
AnticancerMCF-7 (breast cancer)12

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives, including analogs of this compound, exhibited potent activity against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards bacterial targets .
  • Cancer Research : In an experimental model assessing the anticancer properties of various sulfonamides, researchers found that this compound effectively inhibited cell proliferation in breast cancer cells through apoptosis induction. The study provided insights into the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with fluorinated benzene derivatives followed by sulfonylation and aminomethylation. Optimization can leverage Design of Experiments (DOE) to minimize trial-and-error approaches. For example, factorial designs help identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) that influence yield and purity. Statistical analysis of DOE data reduces the number of experiments required while maximizing output efficiency .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use X-ray crystallography (for solid-state analysis) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) to verify substituent positions and stereochemistry .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures >95% purity. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What are the solubility and stability considerations for this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : The hydrochloride salt form enhances aqueous solubility (tested via shake-flask method in buffers at pH 1–7.4). For organic solvents, polarity indices (e.g., logP) guide solvent selection .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the sulfonamide group) are pH-dependent .

Advanced Research Questions

Q. How can computational methods aid in the design and optimization of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling mechanistic insights. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways. Coupling computational results with experimental validation (e.g., in situ IR spectroscopy) refines synthetic protocols .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for its reactivity?

  • Methodological Answer :
  • Iterative Feedback : Use computational models to generate hypotheses (e.g., steric hindrance at the fluorinated position), then validate with kinetic studies (e.g., rate constants under varying conditions).
  • Data Reconciliation : Apply multivariate analysis to identify outliers or hidden variables (e.g., trace moisture affecting reaction kinetics) .

Q. What methodologies are recommended for studying its interactions with biological targets like enzymes?

  • Methodological Answer :
  • In Vitro Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD values) to targets like carbonic anhydrase.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying fluorination or sulfonamide groups) and correlate modifications with inhibitory activity .

Q. How can researchers ensure reproducibility in synthesis across different laboratories?

  • Methodological Answer :
  • Standardized Protocols : Publish detailed reaction parameters (e.g., stirring rate, inert gas flow) and raw data (e.g., NMR spectra, chromatograms) in open-access repositories.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to track intermediate formation and ensure batch consistency .

Q. What safety protocols are essential given limited toxicological data for this compound?

  • Methodological Answer :
  • Hazard Mitigation : Assume risks based on structural analogs (e.g., sulfonamide toxicity). Use fume hoods, nitrile gloves, and explosion-proof equipment during synthesis.
  • Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with alkaline traps and dispose via certified hazardous waste channels .

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